2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core substituted with cyclopropyl, dimethyl, and phenylpiperazine groups, which contribute to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits a mixed-type inhibition, which includes both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, this compound enhances cholinergic neurotransmission, which is beneficial for cognitive functions .
Result of Action
The result of the action of this compound is an improvement in cognitive function due to enhanced cholinergic neurotransmission . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to exhibit acetylcholinesterase inhibitory activities . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain . By inhibiting this enzyme, the compound could potentially increase the levels of acetylcholine, which could have implications for conditions like Alzheimer’s disease .
Cellular Effects
In cellular processes, this compound could influence cell function by modulating the activity of acetylcholinesterase . This could impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons where acetylcholine plays a crucial role .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of the enzyme acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in increased levels of acetylcholine, which can enhance cholinergic neurotransmission .
Metabolic Pathways
Given its inhibitory effect on acetylcholinesterase, it could potentially influence cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for commercial production, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar core structure but different substituents.
4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: A compound with a similar cyclopropyl and pyrimidine structure but different functional groups.
Uniqueness
2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and lipophilicity, while the phenylpiperazine moiety enhances its binding affinity to biological targets. This unique structure makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-14-15(2)20-18(16-8-9-16)21-19(14)23-12-10-22(11-13-23)17-6-4-3-5-7-17/h3-7,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZRLKABYRKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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